molecular formula C17H17NO3 B2797448 {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1794988-09-2

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2797448
CAS No.: 1794988-09-2
M. Wt: 283.327
InChI Key: CKWCSWNOBZZEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester group attached to an amino-oxoethyl moiety, which is further substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate typically involves the esterification of benzoic acid with an appropriate amino-oxoethyl compound. One common method is the reaction of benzoic acid with 2-((3-methylbenzyl)amino)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino-oxoethyl moiety, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: An ester of anthranilic acid with a similar structure but different functional groups.

    Benzyl benzoate: Another ester with a benzyl group attached to the benzoate moiety.

    Ethyl benzoate: A simpler ester with an ethyl group instead of the amino-oxoethyl moiety.

Uniqueness

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate is unique due to the presence of the 3-methylbenzyl group and the amino-oxoethyl moiety, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-6-5-7-14(10-13)11-18-16(19)12-21-17(20)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWCSWNOBZZEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.